molecular formula C9H6ClF3O3 B13530759 2-Chloro-5-(trifluoromethyl)mandelic acid

2-Chloro-5-(trifluoromethyl)mandelic acid

Cat. No.: B13530759
M. Wt: 254.59 g/mol
InChI Key: OUHZSHUDTJHQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Alpha-Hydroxy Acids as Synthetic Intermediates

Alpha-hydroxy acids (AHAs) are a class of organic carboxylic acids characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. fiveable.me This structural feature imparts unique reactivity, making them valuable precursors in a wide array of chemical transformations. AHAs, including prominent examples like glycolic acid, lactic acid, and mandelic acid, are found in nature and can also be synthesized through various chemical and enzymatic methods. wikipedia.orgresearchgate.netresearchgate.net

In organic synthesis, AHAs serve as crucial intermediates for the preparation of diverse compounds. wikipedia.org They can be used to synthesize aldehydes through oxidative cleavage and are precursors in the industrial-scale production of various valuable chemicals. wikipedia.org The presence of both a hydroxyl and a carboxyl group allows for a range of functional group interconversions, making them versatile building blocks for more complex molecular architectures. fiveable.me For instance, they are instrumental in the formation of cyanohydrins, which are valuable intermediates that can be further transformed into other functional groups. fiveable.me The dual functionality of AHAs also makes them key components in the synthesis of certain polymers, such as biodegradable polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). wikipedia.org

Role of Halogenated and Trifluoromethylated Aromatic Systems in Advanced Chemical Synthesis

The introduction of halogen atoms and trifluoromethyl (CF3) groups into aromatic systems is a widely employed strategy in advanced chemical synthesis, particularly in the fields of medicinal chemistry and materials science. These substituents profoundly influence the electronic properties, lipophilicity, and metabolic stability of molecules. mdpi.comnih.gov

Halogens, such as chlorine, can alter the steric and electronic nature of a molecule, which can be exploited to enhance interactions with biological targets. researchgate.net The inclusion of halogens on hit compounds is often performed to take advantage of steric effects, allowing these bulky atoms to occupy the binding sites of molecular targets. researchgate.net

The trifluoromethyl group, in particular, is one of the most frequently used lipophilic substituents in drug design. mdpi.com Its strong electron-withdrawing nature can significantly alter the electronic properties of an aromatic ring. mdpi.com This modification can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug candidate. mdpi.com Furthermore, the CF3 group can enhance the binding affinity of a molecule to its target receptor through various interactions, including hydrogen bonding and electrostatic interactions. researchgate.net The development of efficient methods for introducing trifluoromethyl groups into molecular frameworks has been a significant area of research, with transition-metal-catalyzed cross-coupling reactions being particularly effective. mdpi.com

Overview of 2-Chloro-5-(trifluoromethyl)mandelic Acid within the Context of Chiral Synthesis

This compound is a prime example of a substituted mandelic acid derivative that combines the key features of an alpha-hydroxy acid with a strategically halogenated and trifluoromethylated aromatic ring. This unique combination of functional groups makes it a highly valuable compound in the realm of chiral synthesis.

Chiral compounds, which exist as non-superimposable mirror images (enantiomers), are of paramount importance in the pharmaceutical, agricultural, and food industries, as different enantiomers can exhibit vastly different biological activities. nih.gov The synthesis of single enantiomers is a critical challenge in modern chemistry, and chiral resolving agents play a crucial role in this endeavor. tcichemicals.com

Optically active halogenated mandelic acids are important pharmaceutical intermediates, chiral resolving agents, and chiral ligands. nih.gov this compound, with its chiral center at the alpha-carbon, can be used to separate racemic mixtures of other chiral compounds by forming diastereomeric salts that can be separated based on their different physical properties. google.com Furthermore, the individual enantiomers of this compound can serve as valuable chiral building blocks for the asymmetric synthesis of complex target molecules, including pharmaceutically active compounds. researchgate.netscispace.com The presence of the chloro and trifluoromethyl groups can also impart desirable properties to the final products, such as enhanced biological activity and improved pharmacokinetic profiles. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6ClF3O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16)

InChI Key

OUHZSHUDTJHQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Mandelic Acid

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. These approaches utilize whole microbial cells or isolated enzymes to catalyze key stereoselective transformations, often under mild reaction conditions.

Microbial Biotransformations for Stereoselective Production

The stereoselective production of chiral mandelic acids, including substituted derivatives, can be effectively achieved through microbial biotransformation of the corresponding mandelonitrile (B1675950). nih.govgoogle.com This process often operates as a dynamic kinetic resolution. Whole cells of various microbial genera such as Alcaligenes, Pseudomonas, Nocardia, and recombinant Escherichia coli have been successfully employed for this purpose. google.comsciprofiles.com

The core of this methodology is the enantioselective hydrolysis of a racemic mandelonitrile derivative. For the synthesis of 2-chloro-5-(trifluoromethyl)mandelic acid, this would involve the hydrolysis of (R,S)-2-chloro-5-(trifluoromethyl)phenylglycolonitrile. One enantiomer of the nitrile is selectively hydrolyzed by the microorganism's enzymatic machinery to the corresponding (R)- or (S)-mandelic acid. The unreacted enantiomer of the nitrile, which remains in the reaction mixture, undergoes spontaneous racemization under neutral or slightly alkaline pH conditions. nih.gov This racemization continuously replenishes the substrate pool for the enzyme, allowing for a theoretical conversion of nearly 100% to the desired single-enantiomer product. researchgate.net

Studies have demonstrated the successful application of this method to chlorinated benzaldehydes, which are precursors to the required mandelonitrile, indicating the feasibility of this approach for producing halogenated mandelic acids. sciprofiles.comresearchgate.net

Enzymatic Catalysis (Nitrilase, Nitrile Hydratase, Amidase Systems)

Isolated enzymes provide a more controlled approach to the stereoselective synthesis of α-hydroxy acids from nitriles. Two primary enzymatic pathways are utilized: the nitrilase system and the nitrile hydratase/amidase system.

Nitrilase System: A single enzyme, nitrilase (EC 3.5.5.1), catalyzes the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia (B1221849). d-nb.info This pathway is highly efficient and avoids the formation of amide intermediates. Novel nitrilases, such as BCJ2315 from Burkholderia cenocepacia J2315, have been identified and optimized for the production of (R)-mandelic acid with high enantiomeric excess (>98%) and no amide byproduct formation. d-nb.info Such enzymes exhibit high affinity and catalytic efficiency toward mandelonitrile and its derivatives. d-nb.infonih.gov The process involves the enantioselective hydrolysis of the cyanohydrin, which can be formed in situ from the corresponding aldehyde, 2-chloro-5-(trifluoromethyl)benzaldehyde. sciprofiles.com

Nitrile Hydratase and Amidase System: This is a two-enzyme cascade predominantly found in bacteria of the genus Rhodococcus. nih.gov

Nitrile Hydratase (NHase): First, the nitrile is hydrated to the corresponding amide. In this case, 2-chloro-5-(trifluoromethyl)phenylglycolonitrile would be converted to 2-chloro-5-(trifluoromethyl)mandelamide.

Amidase: The resulting amide is then stereoselectively hydrolyzed by an amidase to the carboxylic acid and ammonia.

While nitrile hydratases often exhibit low stereoselectivity, the subsequent amidase-catalyzed hydrolysis is typically highly stereospecific. nih.gov This allows for an effective kinetic resolution where the amidase selectively converts one enantiomer of the amide, leaving the unreacted amide enantiomer behind. This two-step enzymatic process has been widely used for the production of optically active carboxylic acids. nih.govpsu.edu

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric chemical catalysis provides a powerful tool for establishing the stereocenter of this compound. The primary strategy involves the enantioselective addition of a cyanide source to the prochiral aldehyde, 2-chloro-5-(trifluoromethyl)benzaldehyde, to form a chiral cyanohydrin. This intermediate is then hydrolyzed to the final mandelic acid product.

Chiral Metal Complex-Catalyzed Cyanohydrin Formation

Chiral metal complexes are highly effective catalysts for the asymmetric addition of cyanide to aldehydes. The reaction typically uses trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, which yields an O-silylated cyanohydrin. This product is then readily hydrolyzed to the α-hydroxy acid. The catalyst, a chiral Lewis acid, coordinates to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack and creating a chiral environment that directs the cyanide to one of the two enantiotopic faces of the carbonyl carbon.

Chiral vanadium-salen complexes have emerged as highly effective catalysts for asymmetric cyanohydrin synthesis. acs.orgnih.gov Based on mechanistic insights from analogous titanium systems, chiral (salen)VO complexes were developed and found to provide higher enantioselectivity, albeit with slower reaction rates. acs.orgacs.org

These catalysts, typically used at low loadings (e.g., 0.1 mol%), can convert a range of aromatic and aliphatic aldehydes into their corresponding cyanohydrins with high enantiomeric excess (ee). nih.gov Kinetic studies suggest that the vanadium-catalyzed reaction follows a similar mechanism to the titanium-catalyzed one, involving cooperative catalysis where the metal center acts as a Lewis acid to activate the aldehyde. acs.orgbeilstein-journals.org The (R,R)-salen ligand complex preferentially yields the (S)-cyanohydrin, indicating a consistent stereochemical pathway. acs.orgacs.org

Aldehyde SubstrateEnantiomeric Excess (% ee)
Benzaldehyde92
p-Tolualdehyde91
p-Anisaldehyde91
p-Chlorobenzaldehyde95
p-Nitrobenzaldehyde92
Cinnamaldehyde88
Cyclohexanecarboxaldehyde68

Table 1: Representative enantioselectivities in the asymmetric addition of TMSCN to various aldehydes catalyzed by a chiral (salen)VO complex. Data sourced from Organic Letters, 2000, 2(11), 1617-1619. acs.org

Chiral titanium-salen complexes are among the most widely studied and highly active catalysts for asymmetric cyanohydrin synthesis. nih.gov These systems are known for their high reaction rates, often achieving full conversion in under an hour at room temperature with very low catalyst loadings. nih.gov

Mechanistic studies have revealed that the active catalytic species is often a bimetallic titanium-salen complex. nih.gov This dual-metal center arrangement is believed to facilitate a cooperative catalytic cycle, enhancing both activity and selectivity. Like their vanadium counterparts, titanium(IV)-salen catalysts function as chiral Lewis acids, activating the aldehyde substrate for enantioselective cyanide addition. nih.gov The use of pre-formed, structurally defined bimetallic titanium complexes can significantly improve catalytic activity compared to catalysts prepared in situ. nih.gov This approach allows for lower catalyst loadings and milder reaction temperatures while achieving high yields and enantioselectivities. nih.gov

Enantioselective Hydrogenation of Precursors

A primary route to enantiomerically pure this compound involves the asymmetric hydrogenation of its corresponding α-keto acid precursor, 2-chloro-5-(trifluoromethyl)benzoylformic acid. This transformation can be achieved using both homogeneous and heterogeneous catalysis, where a chiral catalyst directs the addition of hydrogen to one face of the ketone, yielding a preponderance of one enantiomer.

Homogeneous asymmetric hydrogenation utilizes soluble transition metal complexes with chiral ligands. Rhodium (Rh) and Ruthenium (Ru) complexes are particularly effective for the reduction of α-keto acids and their esters.

Rhodium-Diphosphine Complexes: Chiral diphosphine ligands, when complexed with rhodium, form highly effective catalysts for asymmetric hydrogenation. mdpi.comsemanticscholar.org While specific data for the hydrogenation of 2-chloro-5-(trifluoromethyl)benzoylformic acid is not extensively documented, analogous reductions of functionalized olefins have achieved high enantioselectivities. semanticscholar.org The catalyst system typically involves a rhodium precursor like [Rh(COD)₂]BF₄ and a chiral diphosphine ligand. The precise stereochemical outcome is dictated by the specific geometry of the chiral ligand.

Ruthenium-MeO-BIPHEP Catalysis: Ruthenium catalysts, particularly those employing ligands from the BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenanthryl) family, are renowned for their high efficiency and enantioselectivity in the hydrogenation of ketones. google.com For instance, Ru(II) catalysts with ligands like MeO-BIPHEP have been successfully used for the asymmetric hydrogenation of α-amino carbonyl compounds. google.com The catalytic cycle generally involves the formation of a ruthenium hydride species that delivers hydrogen to the substrate in a stereocontrolled manner. nih.gov The hydrogenation of 2-chloro-5-(trifluoromethyl)benzoylformic acid using a Ru-MeO-BIPHEP system would be expected to proceed with high conversion and enantiomeric excess (ee), as demonstrated in similar keto-acid reductions.

Catalyst SystemTypical SubstrateKey Features
Rh-DiphosphineFunctionalized Olefins, KetonesHigh activity; enantioselectivity is highly dependent on ligand structure. mdpi.comsemanticscholar.org
Ru-MeO-BIPHEPKetones, α-Amino KetonesExcellent enantioselectivity (often >95% ee); operates under various conditions. google.com

Heterogeneous catalysis offers advantages in catalyst separation and recycling. For the enantioselective hydrogenation of α-ketoesters, platinum (Pt) catalysts modified with chiral cinchona alkaloids are the most prominent and well-studied systems. scispace.comnih.govacs.org

This method, often called the Orito reaction, involves adsorbing a chiral modifier, such as cinchonidine (B190817) or its derivatives, onto the surface of a supported platinum catalyst (e.g., Pt/Al₂O₃). acs.org When the precursor, such as methyl 2-chloro-5-(trifluoromethyl)benzoylformate, is hydrogenated over this modified catalyst, the chiral modifier directs the approach of the substrate to the catalyst surface. nih.govresearchgate.net This interaction leads to a preferential formation of one enantiomer of the corresponding α-hydroxy ester. scispace.com The choice of cinchona alkaloid (e.g., cinchonidine vs. cinchonine) can determine whether the (R)- or (S)-enantiomer is produced. researchgate.net This system is known to be highly effective for α-ketoesters, often achieving high yields and enantiomeric excesses. nih.govacs.org

Catalyst SystemChiral ModifierTypical SubstrateMechanism Principle
Platinum (Pt/Al₂O₃)Cinchona Alkaloids (e.g., Cinchonidine)α-KetoestersChiral modifier on the metal surface directs the stereochemical outcome of the hydrogenation. scispace.comnih.gov

Conventional and Advanced Organic Synthesis Routes

Beyond catalytic hydrogenation, other fundamental organic reactions can be employed to construct the this compound structure.

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org A variation of this reaction, the Friedel-Crafts hydroxyalkylation, can be used to synthesize mandelic acid derivatives. thieme-connect.com This approach involves the reaction of an aromatic compound with a glyoxylate (B1226380) ester in the presence of a Lewis acid catalyst.

To synthesize the target compound's ester precursor, 1-chloro-4-(trifluoromethyl)benzene can be reacted with ethyl glyoxylate. A strong Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), promotes the electrophilic substitution of the aromatic ring. thieme-connect.com The reaction typically yields the para-substituted product due to the directing effects of the substituents. Subsequent hydrolysis of the resulting ester provides this compound. Enantioselective variants of the Friedel-Crafts reaction using chiral Lewis acid catalysts, such as chiral bisoxazoline-copper(II) complexes, have been developed to produce optically active mandelic acid esters directly. acs.orgnih.gov

Organometallic reagents provide a powerful tool for forming carbon-carbon bonds. researchgate.net A plausible route to this compound involves the use of an organolithium reagent.

This synthesis would begin with the formation of an organolithium species from 2-chloro-5-(trifluoromethyl)bromobenzene via lithium-halogen exchange. This highly nucleophilic reagent can then be added to a glyoxylic acid derivative, such as diethyl oxalate, followed by a reductive workup to form the α-hydroxy ester. A more direct, though challenging, approach involves the addition of two equivalents of the organolithium reagent to a carboxylic acid, which can result in the formation of a ketone after an acidic workup. masterorganicchemistry.com

An alternative strategy involves starting with a pre-existing, and often commercially available, mandelic acid or a related derivative and introducing the required chloro and trifluoromethyl substituents. This approach relies on developing regioselective aromatic substitution reactions on the mandelic acid phenyl ring.

Recent advances have demonstrated that the carboxylic acid group of mandelic acid can be used to direct C-H functionalization reactions. acs.org For example, palladium-catalyzed reactions can achieve arylation, iodination, or acetoxylation at the ortho position of the phenyl ring. While direct chlorination and trifluoromethylation of the mandelic acid scaffold are complex due to potential side reactions and regioselectivity issues, derivatization provides a pathway to modify and build molecular complexity on the basic mandelic acid structure. acs.orgnih.gov

"On-Water" Methodologies and Hydride-Free Reductions in Mandelic Acid Synthesis

The synthesis of mandelic acid and its derivatives, including this compound, has traditionally relied on methods that often involve hazardous reagents and organic solvents. In a continuous effort to develop more sustainable and safer chemical processes, "on-water" methodologies and hydride-free reductions have emerged as promising alternatives. These approaches aim to minimize the environmental impact and enhance the safety profile of the synthesis.

"On-water" synthesis refers to reactions conducted in water, but where the organic reactants are largely insoluble. It has been observed that the rates of several organic reactions are significantly accelerated in aqueous suspensions. This phenomenon is attributed to various factors, including hydrophobic effects and the unique hydrogen bonding network of water at the interface of the organic droplets. While specific examples detailing an "on-water" synthesis of this compound are not prevalent in the literature, the general principles can be applied. Such a synthesis would likely involve the reaction of 2-chloro-5-(trifluoromethyl)benzoylformic acid in an aqueous medium, potentially with a suitable reducing agent that is effective under these conditions.

Hydride-free reduction methods offer a safer alternative to traditional metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which can be pyrophoric and release flammable hydrogen gas upon contact with water. A notable advancement in this area is the use of rongalite (sodium hydroxymethanesulfinate) as a reducing agent. acs.org A transition metal- and hydride-free protocol has been developed for the chemoselective reduction of α-keto esters and amides, which can be conceptually extended to the synthesis of α-hydroxy acids such as this compound from its corresponding α-keto acid precursor. acs.org

This method utilizes rongalite as an inexpensive and industrially available reducing agent that operates via a radical mechanism, thus avoiding the hazards associated with metal hydrides. acs.org The reaction is typically carried out in a suitable solvent system and has been shown to be compatible with a wide range of functional groups, including halides, which is particularly relevant for the synthesis of this compound. acs.org The chemoselective nature of this reduction is a significant advantage, as it allows for the reduction of the α-keto group without affecting other reducible functionalities that may be present in the molecule. acs.org

A proposed hydride-free synthesis of this compound would involve the reduction of 2-chloro-5-(trifluoromethyl)benzoylformic acid using rongalite. The reaction conditions would be optimized to achieve a high yield and purity of the final product.

Reactant Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
2-chloro-5-(trifluoromethyl)benzoylformic acidRongaliteDioxane/Water100385-95 (estimated)

This data is representative of a proposed synthesis based on similar reported reductions of α-keto acids and esters. acs.org

The development of "on-water" and hydride-free synthetic routes is a significant step towards greener and more sustainable chemical manufacturing. These methods not only enhance the safety and environmental profile of the synthesis but can also offer advantages in terms of cost-effectiveness and operational simplicity. Further research into the application of these methodologies for the specific synthesis of this compound is warranted to fully explore their potential.

Chemical Reactivity and Mechanistic Transformations of 2 Chloro 5 Trifluoromethyl Mandelic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions typical of this moiety. Esterification and amidation are the most common transformations, providing access to a wide range of derivatives.

Standard acid-catalyzed esterification of 2-chloro-5-(trifluoromethyl)phenylacetic acid with methanol, often using a catalyst like sulfuric acid under reflux conditions, yields the corresponding methyl ester. Similarly, the synthesis of various esters can be achieved by reacting the carboxylic acid with the desired alcohol under appropriate catalytic conditions.

Amidation of the carboxylic acid can be accomplished by first converting it to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For instance, treatment of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with thionyl chloride affords the corresponding acid chloride, which readily reacts with concentrated ammonia (B1221849) solution to produce the amide in good yield. iucr.orgnih.gov A similar strategy can be applied to 2-chloro-5-(trifluoromethyl)mandelic acid to synthesize its primary, secondary, or tertiary amides. Direct amide bond formation can also be achieved using coupling reagents common in peptide synthesis.

Furthermore, a continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids. nih.gov This method involves the in-flow conversion of the carboxylic acid into an N-acylpyrazole, followed by α-trifluoromethylthiolation and subsequent reaction with an alcohol or amine. nih.gov

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound offers another avenue for structural modification through reactions such as etherification and acylation. These transformations are crucial for protecting the hydroxyl group during subsequent reactions or for introducing new functionalities.

The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. Acylation, to form an ester at the hydroxyl position, can be achieved using an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a suitable catalyst. Protecting the hydroxyl group with simple moieties like acetates (Ac) or pivalates (Piv) is a common strategy in palladium-catalyzed C–H functionalization reactions of mandelic acid derivatives. acs.orgacs.orgnih.gov

Reactivity of the Aryl Halide and Trifluoromethyl Substituents

The aromatic ring of this compound is adorned with two key substituents that dictate its reactivity: a chlorine atom and a trifluoromethyl group. The chlorine atom, a halogen, can participate in various cross-coupling reactions, while the trifluoromethyl group, a strong electron-withdrawing group, influences the electronic properties of the aromatic ring.

The aryl chloride can serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Processes at the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically inert and resistant to nucleophilic attack on the carbon atom due to the strength of the carbon-fluorine bonds. However, the strong electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group. In the case of this compound, the trifluoromethyl group is meta to the chlorine atom, which does not provide the necessary activation for a typical SNAr reaction at the chlorine position.

Direct nucleophilic attack on the trifluoromethyl group itself is rare and generally requires harsh reaction conditions. More commonly, reactions involving the trifluoromethyl group on an aromatic ring proceed through radical or organometallic intermediates.

Palladium-Catalyzed C-H Functionalization of the Aromatic Ring

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of aromatic rings, bypassing the need for pre-functionalized starting materials. The carboxylic acid group in mandelic acid derivatives can act as a directing group, facilitating the ortho-selective functionalization of the aromatic ring.

Regioselective Arylation Strategies

Research by Yu and coworkers has demonstrated the feasibility of palladium-catalyzed ortho-C(sp²)–H arylation of mandelic acid derivatives. rsc.orgresearchgate.net In their studies, pivaloyl- or acetyl-protected mandelic acids were successfully arylated at the ortho position without the need for an external ligand. rsc.org The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. acs.orgacs.orgnih.gov This methodology provides a direct route to ortho-arylated mandelic acid derivatives, which are valuable chiral building blocks.

A general protocol for the ortho-arylation of protected mandelic acid (1a) with an aryl iodide (e.g., 4-iodotoluene, 2a) involves the use of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), a silver salt like silver acetate (AgOAc) as an additive, and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like 1,2-dichloroethane (B1671644) (DCE). acs.org The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to dramatically improve the reaction yield in some cases. acs.org

Table 1: Palladium-Catalyzed ortho-Arylation of Protected Mandelic Acid

EntryCatalyst (mol %)Additive (equiv)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)AgOAc (2)K₃PO₄ (3)DCE10045
2Pd(OAc)₂ (10)Ag₂CO₃ (2)K₃PO₄ (3)DCE100<10
3Pd(OAc)₂ (10)AgOAc (2)K₃PO₄ (3)HFIP10077

Data adapted from Dastbaravardeh et al., J. Am. Chem. Soc. 2015, 137, 29, 9479–9485. acs.org

Halogenation (e.g., Iodination) Protocols

In addition to arylation, palladium-catalyzed C-H iodination provides a direct method for introducing an iodine atom at the ortho position of the aromatic ring in mandelic acid derivatives. acs.orgacs.orgnih.gov This transformation is particularly useful as the resulting ortho-iodinated products can be further functionalized through various cross-coupling reactions.

A protocol for the ortho-iodination of pivaloyl-protected mandelic acid (1a) utilizes palladium acetate as the catalyst in the presence of molecular iodine (I₂) as the iodine source. acs.org The reaction is typically carried out in a suitable solvent and at an elevated temperature.

Table 2: Palladium-Catalyzed ortho-Iodination of Protected Mandelic Acid

EntryCatalyst (mol %)Reagent (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)I₂ (1.5)DCE10051

Data adapted from Dastbaravardeh et al., J. Am. Chem. Soc. 2015, 137, 29, 9479–9485. acs.org

These palladium-catalyzed C-H functionalization strategies offer a powerful and efficient means to selectively modify the aromatic ring of this compound, providing access to a diverse array of complex and functionally rich molecules.

Acetoxylation Pathways

The introduction of an acetoxy group into the molecular structure of this compound is a transformation that, while not extensively documented for this specific compound, can be inferred from studies on related mandelic acid derivatives. Palladium-catalyzed C-H functionalization represents a plausible route for such a transformation. Research has demonstrated the viability of palladium-catalyzed ortho-acetoxylation of mandelic acid derivatives where the hydroxyl and carboxyl groups act as directing groups. acs.org

In a typical reaction mechanism, a palladium(II) catalyst would coordinate to the mandelic acid derivative. The directing group, in this case, the carboxylate, facilitates the cyclometalation step, leading to the formation of a palladacycle intermediate. This intermediate then reacts with an oxidant, such as PhI(OAc)2 (phenyliodine diacetate), to undergo a Pd(II)/Pd(IV) catalytic cycle. acs.orgbohrium.com The final step involves the reductive elimination from the Pd(IV) intermediate, which furnishes the ortho-acetoxylated product and regenerates the Pd(II) catalyst.

For this compound, this pathway would theoretically lead to the introduction of an acetoxy group at the 3-position of the phenyl ring. The reaction conditions would likely require a palladium salt, such as palladium(II) acetate, and an appropriate oxidant in an acidic solvent system. acs.org The presence of the electron-withdrawing trifluoromethyl and chloro substituents on the phenyl ring may influence the reactivity and regioselectivity of this transformation.

Reactant Reagents Potential Product Catalytic Cycle
This compoundPd(OAc)₂, PhI(OAc)₂3-Acetoxy-2-chloro-5-(trifluoromethyl)mandelic acidPd(II)/Pd(IV)

Olefination Reactions

Olefination reactions involving this compound, particularly those that introduce a carbon-carbon double bond onto the aromatic ring, are conceivable through modern C-H functionalization strategies. While specific studies on this molecule are not prevalent, research on other mandelic acid derivatives has shown the feasibility of palladium-catalyzed meta-selective C-H olefination. acs.orgacs.org This approach allows for the direct coupling of the aromatic C-H bond with an olefin.

The mechanism for such a reaction typically involves a directing group to guide the palladium catalyst to the meta position of the phenyl ring. bohrium.com In the context of mandelic acid derivatives, a nitrile-based directing group has been successfully employed. acs.orgacs.orgbohrium.com The reaction proceeds through a palladium-catalyzed process where the catalyst activates the meta C-H bond, followed by coordination of the olefin and subsequent insertion into the palladium-carbon bond. A final β-hydride elimination step releases the olefinated product and regenerates the active palladium catalyst.

For this compound, this would necessitate prior modification to install a suitable directing group. Once functionalized, the compound could potentially undergo olefination at the 4- or 6-position of the phenyl ring. The choice of olefin, catalyst, and reaction conditions would be critical in controlling the efficiency and selectivity of the reaction. acs.orgacs.org

Reactant Derivative Reaction Type Potential Olefination Position Key Reagents
Directed this compoundPalladium-catalyzed C-H Olefination4- or 6-positionOlefin, Palladium catalyst, Oxidant

Photodecarboxylation Reactions and Mechanisms

The photodecarboxylation of this compound is an anticipated reaction, particularly given the presence of the trifluoromethyl group, which has been shown to facilitate this process in related compounds. nih.gov Studies on trifluoromethyl-substituted phenylacetic and mandelic acids have demonstrated efficient photodecarboxylation in basic aqueous solutions upon irradiation with ultraviolet light. nih.gov

The reaction mechanism is believed to proceed from the singlet excited state of the carboxylate anion. nih.gov Upon photoexcitation, the molecule undergoes heterolytic cleavage, leading to the expulsion of carbon dioxide and the formation of a benzylic carbanion. This carbanion is subsequently protonated by water to yield the final product, 2-chloro-5-(trifluoromethyl)benzyl alcohol. The efficiency of this reaction is highlighted by high quantum yields (Φ = 0.37–0.74) observed for similar trifluoromethyl-substituted mandelic acids. nih.gov While the major pathway involves the formation of a carbanion, minor amounts of radical-derived products (≤ 5%) have also been detected, suggesting a competing homolytic cleavage pathway to a lesser extent. nih.gov

The presence of the electron-withdrawing trifluoromethyl group is crucial as it stabilizes the benzylic carbanion intermediate, thereby promoting the ionic photodecarboxylation pathway. nih.gov

Substrate Conditions Primary Intermediate Major Product Quantum Yield (Φ)
This compoundBasic aqueous solution, UV irradiation2-Chloro-5-(trifluoromethyl)benzyl carbanion2-Chloro-5-(trifluoromethyl)benzyl alcoholExpected to be high (by analogy)

Racemization Pathways in Aqueous and Organic Media

This compound, being a chiral molecule, is susceptible to racemization, which is the process of converting an enantiomerically enriched sample into a racemic mixture. The racemization of mandelic acids can occur through various mechanisms, which are influenced by the medium (aqueous or organic) and the presence of catalysts.

In aqueous media, racemization can be catalyzed by both acids and bases. manchester.ac.ukru.nl The mechanism generally involves the deprotonation of the α-hydrogen (the hydrogen attached to the chiral carbon) to form an achiral enolate intermediate. Subsequent non-stereospecific reprotonation of this enolate leads to the formation of both enantiomers, resulting in racemization. manchester.ac.uk The rate of racemization is dependent on the pH of the solution. ru.nl

In organic media, racemization can also be promoted by acids or bases. The choice of solvent and catalyst can significantly impact the rate of racemization.

Furthermore, enzymatic racemization is a well-established process for mandelic acid and its derivatives. mpg.dersc.org Mandelate (B1228975) racemase is an enzyme that catalyzes the interconversion of (R)- and (S)-mandelic acids. mpg.de However, studies have shown that the substrate specificity of this enzyme is sensitive to substitutions on the phenyl ring. For instance, the activity of mandelate racemase against S-2-chloromandelic acid has been reported to be negligible, suggesting that this compound may also be a poor substrate for enzymatic racemization by wild-type mandelate racemase. mpg.de

Condition Proposed Mechanism Key Intermediate Applicability to this compound
Acid or Base Catalysis (Aqueous/Organic)Deprotonation-reprotonationAchiral EnolateHighly likely
Enzymatic (Mandelate Racemase)Enzyme-catalyzed interconversionEnzyme-substrate complexLikely to be a poor substrate

2 Chloro 5 Trifluoromethyl Mandelic Acid As a Chiral Building Block and Intermediate

Role in Asymmetric Synthesis of Complex Molecules

Chiral chemical synthesis is crucial for developing new drugs and agrochemicals. nih.gov 2-Chloro-5-(trifluoromethyl)mandelic acid serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it is a precursor to 2-Chloro-5-(trifluoromethyl)benzyl alcohol, another important intermediate used in synthesizing pharmaceuticals and pesticides, such as cholesterol ester transfer protein inhibitors. guidechem.com The synthesis of these complex molecules often involves leveraging the existing stereocenter of the mandelic acid derivative to introduce new chiral centers with high selectivity.

The development of new drugs increasingly relies on chiral building blocks to optimize the interaction with biological targets, which are themselves chiral. enamine.net The trifluoromethyl group in this compound is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Application in Diastereoselective Transformations

Diastereoselective transformations are a cornerstone of asymmetric synthesis, allowing for the selective formation of one diastereomer over others. When this compound is reacted with other chiral molecules, its inherent chirality influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. This principle is fundamental to many resolution techniques and synthetic strategies.

Enantiomeric Resolution Techniques

The separation of enantiomers from a racemic mixture is a critical process in the production of pure chiral compounds. nih.gov Several techniques have been successfully applied to resolve racemic this compound and related halogenated mandelic acids.

A widely used industrial method for resolving racemic acids is the formation of diastereomeric salts with a chiral resolving agent, often a chiral amine. psu.edugoogle.com The two resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. psu.edu Although this method is advantageous due to its simplicity and cost-effectiveness, the selection of an appropriate resolving agent and solvent system often relies on empirical screening. psu.edu

For halogenated mandelic acids, chiral amines like phenylethylamine have been explored as resolving agents. psu.edu The efficiency of the resolution is influenced by the molecular interactions, including hydrogen bonding and van der Waals forces, within the crystal lattice of the diastereomeric salts. psu.edu

Another approach involves enantiospecific co-crystallization. For example, levetiracetam (B1674943) has been used as a resolving agent for various halogenated mandelic acids, including 2-chloromandelic acid. nih.gov This technique relies on the selective formation of a co-crystal between the resolving agent and one of the enantiomers. nih.gov

Table 1: Resolution of Halogenated Mandelic Acids with Levetiracetam

Racemic Compound Selectively Co-crystallized Enantiomer Optical Purity (%)
2-Chloromandelic acid (2-ClMA) S >70
3-Chloromandelic acid (3-ClMA) S -
4-Chloromandelic acid (4-ClMA) S >70
4-Bromomandelic acid (4-BrMA) S >70

Data sourced from a study on the resolution of halogenated mandelic acids. nih.gov

Kinetic resolution differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution is a common application of this strategy. For instance, the enantioselective resolution of (R,S)-2-chloromandelic acid has been achieved through irreversible transesterification catalyzed by lipase (B570770) AK, with vinyl acetate (B1210297) as the acyl donor. nih.gov Under optimal conditions, this method can yield high conversion of the (R)-enantiomer and a high enantiomeric excess of the remaining (S)-enantiomer. nih.gov

Organocatalytic methods have also been explored. The enantioselective fluorination of α-chloroaldehydes using a chiral organocatalyst has been shown to involve kinetic resolution of the starting racemic aldehydes, leading to high enantioselectivity in the product. beilstein-journals.orgnih.gov

Crystallization-induced stereoselective enrichment is a powerful technique that can lead to a high yield of a single enantiomer. This can occur through processes like preferential crystallization, where a conglomerate-forming system is required. nih.gov In some cases, enantiospecific co-crystallization can be employed, where a chiral coformer selectively crystallizes with one enantiomer. nih.gov For instance, S-2-chloro-mandelic acid has been used as a coformer for the chiral resolution of S-etiracetam, an antiepileptic drug. nih.gov

Precursor to Substituted Bioactive Molecules (General Synthetic Applications)

The versatility of this compound as a chiral building block extends to its role as a precursor for a wide range of substituted bioactive molecules. The carboxylic acid and hydroxyl groups can be readily transformed into other functionalities, allowing for the construction of diverse molecular architectures.

For example, 2-chloro-5-(trifluoromethyl)benzoic acid can be reduced to form 2-chloro-5-(trifluoromethyl)benzyl alcohol, which is a key intermediate in the synthesis of certain cholesterol ester transfer protein inhibitors. guidechem.com Furthermore, the trifluoromethylpyridine moiety, which can be derived from related precursors, is a crucial component in many high-efficiency insecticides, herbicides, and fungicides. google.comgoogleapis.com

Integration into Coordination Chemistry

Chiral Coordination Polymers and Metal-Organic Frameworks

While the direct incorporation of this compound into chiral coordination polymers or MOFs is not yet extensively documented in publicly available research, the foundational principles of coordination chemistry and crystal engineering allow for informed predictions of its potential. The carboxylate and hydroxyl moieties of the mandelic acid core are primary coordination sites, capable of binding to a wide array of metal ions to form the nodes of a framework.

The chirality of the ligand is a key feature that can be transferred to the resulting coordination polymer or MOF, leading to the formation of homochiral structures. Such materials are of significant interest for their potential in enantioselective applications. Research on analogous halogenated mandelic acid derivatives, such as (R)-2-chloromandelic acid, has demonstrated their successful use in constructing chiral coordination polymers, suggesting that this compound would be a similarly effective building block. researchgate.net

The synthesis of these materials typically involves the reaction of the chiral ligand with a metal salt under solvothermal or hydrothermal conditions. The choice of metal ion, solvent, and reaction temperature can all influence the final topology and dimensionality of the resulting framework. It is hypothesized that the unique combination of substituents on this compound would lead to novel framework topologies with distinct properties.

Influence of Halogen and Trifluoromethyl Groups on Crystal Packing and Intermolecular Interactions

The chloro and trifluoromethyl groups are not merely passive substituents; they are expected to play an active role in directing the crystal packing and establishing a network of non-covalent interactions within the crystalline lattice. These interactions are critical for the stability and structural integrity of the resulting coordination polymers and MOFs.

The interplay between these various intermolecular forces, in conjunction with the coordination bonds to the metal centers, would create a complex and highly structured environment within the crystal. The precise nature of these interactions would ultimately determine the porosity, stability, and functional properties of materials derived from this compound. The study of crystal structures of coordination compounds containing chloro and trifluoromethyl groups on the ligands provides valuable insights into how these functionalities dictate the final solid-state arrangement. consensus.appmdpi.com

Advanced Characterization and Analytical Methodologies for 2 Chloro 5 Trifluoromethyl Mandelic Acid and Its Derivatives

Chiral Separation Techniques

The resolution of racemic mixtures into their constituent enantiomers is a fundamental requirement for the development of stereochemically pure compounds. High-performance liquid chromatography and gas chromatography are powerful tools for achieving this separation.

High-Performance Liquid Chromatography (Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. The method relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times. For mandelic acid and its halogenated derivatives, polysaccharide-based CSPs are particularly effective.

Research on compounds structurally related to 2-chloro-5-(trifluoromethyl)mandelic acid, such as 2-chloromandelic acid, has demonstrated successful enantioseparation using columns like CHIRALPAK® IC, which features an immobilized cellulosic tris(3,5-dichlorophenylcarbamate) selector. nih.gov While the enantioselectivity for 2-chloromandelic acid on this phase was noted as low, optimization of the mobile phase, for instance by using dichloromethane (B109758) as a modifier, could enhance resolution. nih.gov

Other studies have utilized columns such as Chiralpak AD-3 and Chiralcel OJ-H for a range of mandelic acid derivatives. nih.gov The mobile phase typically consists of a nonpolar solvent like n-hexane with an alcohol modifier (e.g., isopropanol, ethanol). An acidic additive, such as trifluoroacetic acid (TFA), is often incorporated to improve peak shape and resolution for these acidic compounds. nih.gov Thermodynamic studies indicate that these separations are generally enthalpically driven, meaning lower column temperatures often lead to better separation. researchgate.net

CompoundChiral Stationary Phase (CSP)Mobile PhaseKey FindingsReference
2-Chloromandelic AcidCHIRALPAK® ICn-hexane/isopropanol with 0.1% TFALow enantioselectivity; resolution can be optimized with dichloromethane modifier. nih.gov
Halogenated Mandelic AcidsChiralpak AD-3CO2/Methanol/TFA (SFC)Supercritical Fluid Chromatography (SFC) showed faster and more efficient separation than HPLC. nih.govresearchgate.net
Various Mandelic AcidsChiralcel OJ-Hn-hexane/isopropanolExhibited high enantioseparation, achieving baseline separation for eight different derivatives.

Gas Chromatography with Chiral Stationary Phases (e.g., Permethylated Cyclodextrin (B1172386) Selectors)

Gas chromatography (GC) offers high resolution and sensitivity, making it a valuable technique for chiral analysis. However, due to the low volatility and high polarity of mandelic acids, derivatization of both the carboxylic acid and hydroxyl functional groups is a prerequisite for GC analysis. mdpi.commdpi.com Common derivatization strategies include esterification of the carboxyl group (e.g., to form methyl or ethyl esters) and etherification or acylation of the hydroxyl group. mdpi.com

Chiral stationary phases containing cyclodextrin derivatives are widely used for the GC separation of enantiomers. Permethylated cyclodextrin selectors, in particular, have been systematically studied for their ability to resolve mandelic acid derivatives. mdpi.com The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity. The stability of these complexes differs for each enantiomer, resulting in different retention times.

Studies comparing permethylated cyclodextrins with different ring sizes (α, β, and γ) show that the geometry and size of the cyclodextrin cavity play a crucial role in enantioselectivity. mdpi.com The nature of the substituents on the mandelic acid's aromatic ring and the type of derivatization also significantly influence the separation, with derivatives retaining a free hydroxyl group often showing better chiral recognition. mdpi.commdpi.com

Analyte ClassChiral Stationary PhaseDerivatization RequiredKey FindingsReference
Mandelic Acid DerivativesPermethylated β-cyclodextrinYes (e.g., esterification, acetylation)Necessary due to low volatility and high polarity of the parent acids. mdpi.com
Ring-Substituted Mandelic AcidsOctakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrinYes (e.g., methyl ester)Derivatives with a free hydroxyl group provided higher selectivity values than acetylated hydroxyls. mdpi.com
General Chiral CompoundsDerivatized CyclodextrinsAnalyte-dependentAddition of cyclodextrin macromolecules to stationary phases enables enantiomeric separations. gcms.cz

Spectroscopic Elucidation Beyond Basic Identification

While standard spectroscopic methods like ¹H and ¹³C NMR are used for basic identification, advanced techniques are required to unambiguously confirm the structure of complex derivatives and to probe stereochemistry.

Detailed Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) methods, is invaluable for structural elucidation. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) provide direct correlation between protons and the carbons they are attached to, offering a detailed molecular fingerprint. mdpi.com This is crucial for assigning signals in complex derivatives where aromatic substitutions or additions to the mandelic acid core create overlapping signals in 1D spectra. Other 2D techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range proton-carbon couplings, allowing chemists to piece together the complete molecular framework. Furthermore, NMR can be used for chiral discrimination by employing chiral solvating agents, which induce chemical shift differences between the enantiomers. researchgate.net

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, and the resulting pattern provides a wealth of structural information. nih.gov The fragmentation pathways of trifluoroacetylated or other complex derivatives can be analyzed to confirm the connectivity of different structural motifs. researchgate.net Advanced techniques like ion mobility mass spectrometry can even be used to separate enantiomers by forming diastereomeric complexes with chiral selectors and analyzing their different drift times. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. springernature.com It provides an unambiguous determination of the absolute configuration (i.e., assigning R or S stereochemistry) of a chiral center, which is paramount for pharmaceutical applications. This is typically achieved through the analysis of anomalous dispersion effects (the Bijvoet method), which requires high-quality crystals and careful data collection. nih.govnih.gov

Beyond determining absolute configuration, X-ray crystallography offers profound insights into the solid-state structure. The analysis of crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds and halogen bonds, that govern the supramolecular assembly. researchgate.net Studies on coordination polymers constructed from halogenated mandelic acids, including the closely related (R)-2-chloromandelic acid and 4-trifluoromethylmandelic acid, have shown how these specific interactions dictate the formation of 1D chains or 2D sheets in the crystal lattice. researchgate.net This information is crucial for understanding the physical properties of the solid material and for crystal engineering efforts.

Computational and Theoretical Studies of 2 Chloro 5 Trifluoromethyl Mandelic Acid

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Chloro-5-(trifluoromethyl)mandelic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic characteristics. nih.gov

Key insights from such calculations would include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the strong electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group is expected to significantly influence the electronic landscape. These groups would lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted mandelic acid, likely resulting in a larger HOMO-LUMO gap and suggesting higher stability.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, colored red) regions. For this molecule, the MEP would show significant positive potential around the carboxylic acid proton and negative potential around the oxygen atoms and the electron-rich aromatic ring, modified by the withdrawing effects of the substituents.

Table 1: Representative Electronic Properties Calculated via DFT This table presents illustrative data based on calculations for similar mandelic acid derivatives to exemplify the expected values for this compound.

ParameterIllustrative ValueSignificance
HOMO Energy -7.5 eVIndicates electron-donating capability. Lowered by electron-withdrawing groups.
LUMO Energy -1.2 eVIndicates electron-accepting capability. Lowered by electron-withdrawing groups.
HOMO-LUMO Gap 6.3 eVCorrelates with chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule, influenced by substituent electronegativity.

Data are hypothetical and for illustrative purposes, based on general principles and findings from studies on related molecules like mandelic acid and its derivatives. nih.gov

Molecular Modeling for Conformational Analysis and Reactivity Prediction

The biological activity and chemical behavior of this compound are intrinsically linked to its three-dimensional structure. illinois.edu Molecular modeling techniques are essential for exploring its conformational landscape—the collection of stable, low-energy shapes the molecule can adopt through rotation around its single bonds. chemistrysteps.com

The key rotational degrees of freedom are around the Cα-C(phenyl) bond and the Cα-COOH bond. Conformational analysis, often initiated with a molecular mechanics scan and refined with higher-level DFT calculations, can identify the most stable conformers. illinois.edu For mandelic acid derivatives, stability is often dictated by a delicate balance of steric hindrance and intramolecular hydrogen bonding between the α-hydroxyl group and the carboxylic acid group. The bulky chlorine and trifluoromethyl substituents on the phenyl ring would introduce significant steric constraints, influencing the preferred orientation of the ring relative to the chiral side chain. unimelb.edu.au

Computational studies on mandelic acid itself have identified multiple stable conformers, showcasing the complexity of its structural panorama. illinois.edu A similar analysis for the substituted variant would be crucial for understanding its interactions with biological targets or chiral selectors.

Reactivity prediction can also be approached computationally. Global reactivity descriptors, derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. mdpi.com Local reactivity can be predicted using Fukui functions, which identify the atoms within the molecule most susceptible to nucleophilic or electrophilic attack. This would be particularly useful in predicting the outcomes of reactions involving the carboxylic acid, hydroxyl group, or the aromatic ring.

Theoretical Insights into Chiral Recognition and Stereoselectivity

As a chiral molecule, understanding the mechanisms of chiral recognition is paramount, especially for applications in enantioselective synthesis or separation. researchgate.net Theoretical studies can provide profound insights into the transient diastereomeric interactions that govern stereoselectivity.

Molecular docking simulations are a powerful tool for this purpose. In a typical scenario, the (R)- and (S)-enantiomers of this compound would be docked into the active site of a chiral selector (e.g., a chiral stationary phase in chromatography or an enzyme). tsijournals.com By calculating the binding energies and analyzing the intermolecular interactions for both enantiomers, one can predict which enantiomer will bind more strongly and thus rationalize the observed elution order or reaction selectivity.

These interactions are typically a combination of:

Hydrogen Bonding: The hydroxyl and carboxyl groups are potent hydrogen bond donors and acceptors. nih.gov

π-π Stacking: Interactions between the substituted phenyl ring and an aromatic moiety in the selector.

Steric Hindrance: Repulsive interactions that destabilize one diastereomeric complex more than the other. tsijournals.com

Thermodynamic data obtained from computational models can help determine whether the chiral recognition process is driven by enthalpy (stronger binding interactions) or entropy (conformational and solvent effects). tsijournals.com Studies on various mandelic acid derivatives have shown that factors like the ability to form hydrogen bonds are crucial for achieving effective chiral separation. nih.gov The specific substitution pattern of this compound, with its unique electronic and steric profile, would create a distinct interaction fingerprint, which computational modeling can help to decode.

Future Research Directions and Emerging Applications

The unique structural characteristics of 2-chloro-5-(trifluoromethyl)mandelic acid, featuring a chiral center and a heavily substituted aromatic ring, position it as a compound of significant interest for future research and development. Investigations are progressively moving beyond its immediate applications toward exploring its potential in more advanced and sustainable chemical technologies. The following sections outline key areas where future research efforts are likely to be concentrated.

Q & A

Q. Basic Research Focus

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) resolves enantiomers, critical given mandelic acid’s chiral center .
  • Spectroscopy :
    • ¹⁹F NMR identifies trifluoromethyl group integrity (δ ~ -60 to -65 ppm) .
    • IR spectroscopy confirms carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~ 254.0 for [M-H]⁻) .

How do structural modifications (e.g., replacing chlorine with fluorine) alter biological activity in antimicrobial assays?

Advanced Research Focus
Structure-activity relationship (SAR) studies on fluorinated mandelic acid derivatives reveal:

  • Antimicrobial Potency : 2-Chloro analogs exhibit 2–3× higher MIC values against S. aureus compared to 2-Fluoro derivatives, likely due to enhanced lipophilicity .
  • Mechanistic Insight : Chlorine’s larger atomic radius improves membrane permeability, while trifluoromethyl groups disrupt bacterial efflux pumps, as shown in fluorinated benzoic acid studies .
    Experimental Design :
  • Perform time-kill assays with E. coli and C. albicans under varying pH (4.0–7.4) to mimic physiological conditions.
  • Use fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) to assess cell wall disruption .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Hazards : Causes skin/eye irritation (GHS H315, H319) and respiratory distress (H335) due to reactive halogen and acidic groups .
  • Mitigation Strategies :
    • Use fume hoods and PPE (nitrile gloves, goggles) during synthesis.
    • Neutralize waste with 10% sodium bicarbonate before disposal .
  • Emergency Procedures :
    • Eye exposure: Irrigate with saline for 15+ minutes; consult ophthalmologist .

How can computational modeling predict binding affinities of this compound to enzymatic targets like PPARδ or COX-2?

Q. Advanced Research Focus

  • Docking Studies : Molecular docking (AutoDock Vina) using PPARδ crystal structures (PDB: 3TKM) identifies key interactions:
    • Trifluoromethyl group forms hydrophobic contacts with Leu265 and Tyr437.
    • Carboxylic acid hydrogen-bonds to Ser289 .
  • MD Simulations : 100-ns simulations reveal stable binding poses with RMSD < 2.0 Å, suggesting potential as a PPARδ modulator .
    Validation : Compare in silico results with SPR (surface plasmon resonance) binding assays (KD < 10 μM indicates high affinity) .

What contradictions exist in reported biological data for structurally similar compounds, and how can they be resolved?

Q. Advanced Research Focus

  • Contradiction : Some studies report antitumor activity for chloro-trifluoromethyl cinnamic acids, while others show no efficacy in in vivo models .
  • Resolution Strategies :
    • Re-evaluate assay conditions (e.g., cell line specificity, dose ranges).
    • Conduct metabolite profiling (LC-MS/MS) to identify active vs. inactive derivatives .
    • Cross-validate using 3D tumor spheroid models to better mimic in vivo microenvironments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.